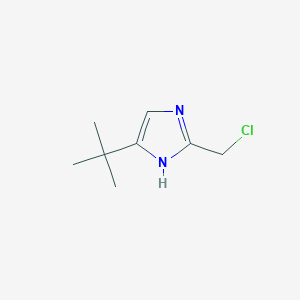
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole typically involves the introduction of the tert-butyl and chloromethyl groups onto the imidazole ring. One common method involves the reaction of 2-chloromethyl-1H-imidazole with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Products include azido derivatives or thiol-substituted imidazoles.
Oxidation: Products include tert-butyl alcohol and other oxidized tert-butyl derivatives.
Reduction: Products include dihydroimidazole derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzyl chloride: Similar in structure but with a benzyl group instead of an imidazole ring.
tert-Butylcatechol: Contains a tert-butyl group but has different functional groups and applications.
tert-Butyl esters: Share the tert-butyl group but differ in their ester functional group and reactivity.
Uniqueness
4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is unique due to the combination of its functional groups, which provide distinct reactivity patterns and potential applications. The presence of both the tert-butyl and chloromethyl groups on the imidazole ring allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
5-tert-butyl-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3,(H,10,11) |
Clé InChI |
QADKXWCFKQAGFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
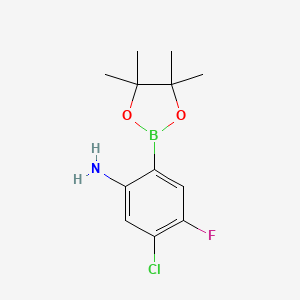
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)

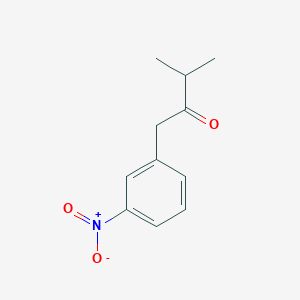

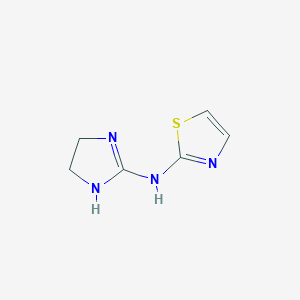
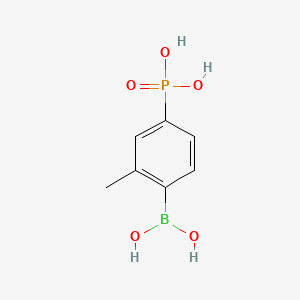
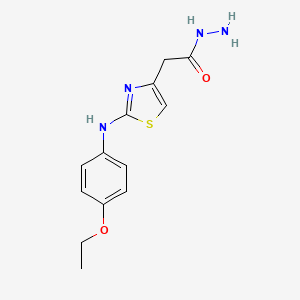
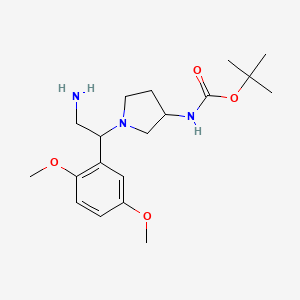
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

